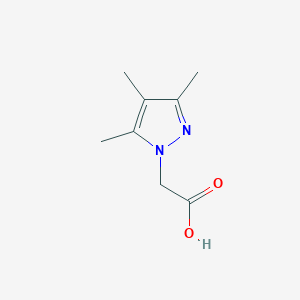
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 66053-93-8. It has a molecular weight of 168.2 and its IUPAC name is the same as its common name . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid” is represented by the InChI code: 1S/C8H12N2O2/c1-5-6(2)9-10(7(5)3)4-8(11)12/h4H2,1-3H3,(H,11,12) and the InChI key is JLOSUQPSMGZCON-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid” is a solid at room temperature. It has a molecular weight of 168.2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrazoles, including compounds structurally related to “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid,” are pivotal in synthesizing a wide variety of compounds demonstrating significant agrochemical and pharmaceutical activities. Innovative synthetic strategies have been developed, utilizing microwave conditions and various solvents, to create pyrazole derivatives with properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018). Another study highlighted the synthesis routes for pyrazole heterocycles, which serve as pharmacophores in many biologically active compounds, showing a wide range of activities including anticancer, analgesic, and anti-inflammatory (A. M. Dar & Shamsuzzaman, 2015).
Biological Applications
Pyrazole carboxylic acid derivatives, closely related to the core structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid,” are significant due to their broad biological activities. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The comprehensive review of their synthesis and biological applications provides valuable insights for medicinal chemistry (A. Cetin, 2020).
Environmental and Industrial Applications
Research on pyrazolines, another class related to pyrazole derivatives, emphasizes their potential in therapeutic patents, covering a vast array of pharmacological effects such as antimicrobial, anti-inflammatory, and antidiabetic activities. These findings support the continuous exploration and application of pyrazolines in developing new therapeutic agents (M. Shaaban et al., 2012).
Propiedades
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-10(7(5)3)4-8(11)12/h4H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOSUQPSMGZCON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349517 |
Source


|
| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
66053-93-8 |
Source


|
| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)


